5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound with significant potential in medicinal chemistry. It is classified under the category of pyran derivatives, which are known for their diverse biological activities.
The compound is identified by the CAS number 1021222-94-5 and has a molecular formula of with a molecular weight of approximately 451.5 g/mol . This compound features a pyran ring, a piperazine moiety, and various aromatic substituents, making it structurally intriguing and potentially useful in pharmaceutical applications.
The synthesis of 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves several steps, including:
These synthetic pathways may utilize various catalysts and reagents to facilitate reactions, optimize yields, and minimize by-products.
The molecular structure of 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one can be represented using different notations:
C1=CC=NC(=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
.This structure reveals multiple functional groups that contribute to its chemical reactivity and biological activity.
5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore new derivatives.
The mechanism of action for 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one is not fully elucidated but is likely related to its interaction with specific biological targets:
Further studies are necessary to clarify its precise mechanism and potential therapeutic applications.
The physical properties of 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and formulations.
5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: